![molecular formula C9H13BrN2O2 B12447193 [(4-Bromo-2,5-dimethoxyphenyl)methyl]hydrazine CAS No. 926230-23-1](/img/structure/B12447193.png)
[(4-Bromo-2,5-dimethoxyphenyl)methyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Bromo-2,5-dimethoxyphenyl)methyl]hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with bromine and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-2,5-dimethoxyphenyl)methyl]hydrazine typically involves the reaction of 4-bromo-2,5-dimethoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Bromo-2,5-dimethoxyphenyl)methyl]hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(4-Bromo-2,5-dimethoxyphenyl)methyl]hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of [(4-Bromo-2,5-dimethoxyphenyl)methyl]hydrazine involves its interaction with biological molecules. The hydrazine group can form covalent bonds with carbonyl groups in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular pathways and targets, making it a useful tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
[(4-Bromo-2,5-dimethoxyphenyl)methyl]hydrazine can be compared with other similar compounds such as:
4-Bromo-2,5-dimethoxyphenethylamine: Known for its psychoactive properties.
4-Bromo-3,5-dimethoxyamphetamine: A compound with stimulant and hallucinogenic effects.
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine: Used as a reference material in forensic laboratories.
Eigenschaften
CAS-Nummer |
926230-23-1 |
|---|---|
Molekularformel |
C9H13BrN2O2 |
Molekulargewicht |
261.12 g/mol |
IUPAC-Name |
(4-bromo-2,5-dimethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C9H13BrN2O2/c1-13-8-4-7(10)9(14-2)3-6(8)5-12-11/h3-4,12H,5,11H2,1-2H3 |
InChI-Schlüssel |
RCBZTISDBAAMFF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CNN)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


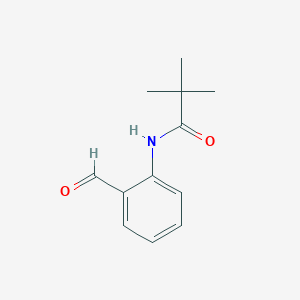
![2-Cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenyl-2-propenamide](/img/structure/B12447131.png)

![4-chloro-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B12447137.png)
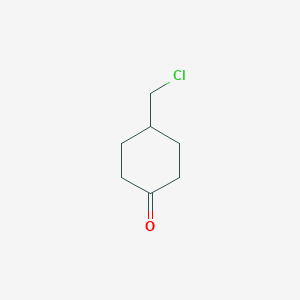
![4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12447150.png)
![2,3-Dihydro-5-(4-methoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12447155.png)
![2-Methyl-3-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12447163.png)
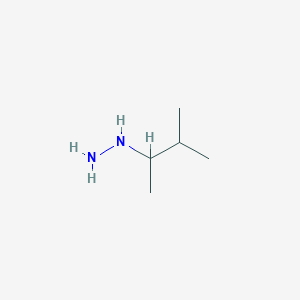
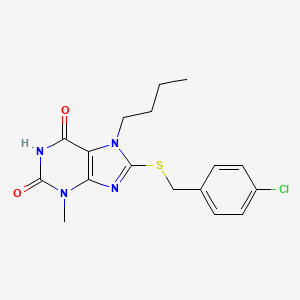
![1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12447175.png)
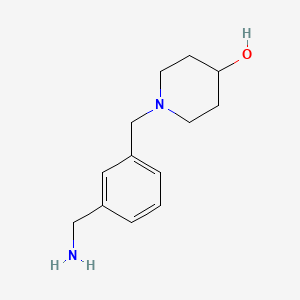
![5-Chloro-2-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12447182.png)

